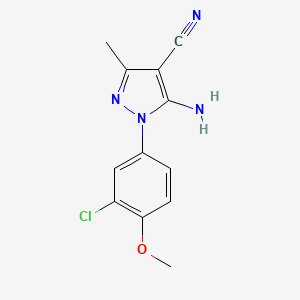

5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

5-amino-1-(3-chloro-4-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)8-3-4-11(18-2)10(13)5-8/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUKEQXAJLEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of β-Ketonitriles with Hydrazines

One of the most versatile methods for synthesizing pyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach can be adapted for the synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile by using appropriate starting materials. For instance, a β-ketonitrile derivative with a 3-chloro-4-methoxyphenyl group can be synthesized and then reacted with a methylhydrazine derivative to form the desired pyrazole ring.

Analysis of Preparation Methods

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Condensation of β-Ketonitriles with Hydrazines | Versatile, efficient for combinatorial libraries | Requires specific starting materials |

| Mechanochemical Synthesis | Environmentally friendly, high yields, reusable catalyst | Limited scalability, specific catalyst required |

| Solid-Phase Synthesis | Facilitates complex molecule synthesis, easy purification | Requires specialized equipment and expertise |

Research Findings

Recent research highlights the importance of developing efficient and environmentally friendly synthesis methods. Mechanochemical synthesis, in particular, offers a promising approach due to its high yields and reusability of the catalyst. However, specific research on This compound is limited, necessitating further studies to optimize its synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives exhibited significant inhibition of cell proliferation in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | HepG2 | 54.25 | |

| This compound | MCF-7 | 38.44 | |

| Methyl 3-amino-5-(2-nitrophenyl)pyrazole-4-carboxylate | HeLa | 40.00 |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Pyrazoles have been shown to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

Pyrazole derivatives are being explored as potential pesticides due to their ability to inhibit specific enzymes in pests. Research indicates that certain pyrazole compounds can effectively disrupt pest metabolism, leading to increased mortality rates in agricultural pests . The synthesis of these compounds often involves straightforward synthetic pathways, making them attractive candidates for agricultural use.

Material Science

3.1 Synthesis of Functional Materials

The unique structural properties of pyrazoles allow them to be utilized in the synthesis of functional materials, such as polymers and nanomaterials. The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of pyrazole derivatives, including this compound. The study employed the MTT assay to assess cytotoxicity against multiple cancer cell lines. Results indicated that the compound's structure significantly influenced its anticancer activity, with specific substitutions enhancing potency against liver and breast cancer cells .

Case Study 2: Pesticidal Efficacy

In another study focusing on agricultural applications, various pyrazole derivatives were tested against common agricultural pests. The results demonstrated that certain compounds exhibited potent insecticidal activity, leading to further investigations into their mechanisms of action and potential as eco-friendly pesticides .

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties are influenced by substituent patterns. Below is a comparison with structurally analogous pyrazole derivatives:

Key Research Findings

- Substituent Effects :

- Synthetic Challenges : Multi-step synthesis for trifluoromethylated analogs (e.g., fipronil) increases production costs .

Actividad Biológica

5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyrazole ring, which is crucial for its biological activity. The presence of the chloro and methoxy groups enhances its potency and selectivity towards various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds, including the target compound, show significant antimicrobial properties against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus .

- Anticancer Properties : The compound has been evaluated for its anticancer activity. A study reported that specific derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression, such as tubulin polymerization .

- Biofilm Disruption : It has shown efficacy in disrupting biofilm formation in bacterial strains, which is crucial for treating chronic infections .

- Receptor Modulation : Certain derivatives act as selective androgen receptor modulators (SARMs), influencing hormonal pathways relevant in various diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on five pyrazole derivatives showed that compounds with structural similarities to this compound exhibited strong antimicrobial effects with notable inhibition zones against tested pathogens .

- Anticancer Research : Research focusing on the anticancer properties revealed that modifications at specific positions on the pyrazole ring significantly impacted the cytotoxicity against cancer cell lines such as HepG2 and HeLa . The most promising derivative demonstrated a selective action with minimal toxicity to normal cells.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Remarks |

|---|---|---|---|

| Antimicrobial (S. aureus) | 0.22 | - | Strong inhibition observed |

| Anticancer (HepG2) | - | 0.08 | Potent inhibitor |

| Anti-inflammatory | - | - | Modulates inflammatory pathways |

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

Answer:

The synthesis typically involves multi-step protocols:

Cyclization : React 3-chloro-4-methoxyaniline with ethyl cyanoacetate and formaldehyde under acidic conditions to form the pyrazole core.

Functionalization : Introduce the methyl group at position 3 via alkylation using methyl iodide or dimethyl sulfate.

Cyanidation : Use sodium cyanide or trimethylsilyl cyanide to introduce the nitrile group at position 4.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Key Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature.

Basic: How to characterize the structural integrity of this compound?

Answer:

Employ a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C3) .

- IR : Validate nitrile (C≡N) stretch near 2230 cm and amino (NH) bands at ~3300 cm .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-Cl bond ~1.74 Å, pyrazole ring planarity) using single-crystal data .

Note : Compare experimental data with computational models (DFT) to detect anomalies .

Advanced: How to optimize reaction conditions for improved yield in pyrazole core formation?

Answer:

Optimization strategies include:

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression .

Validation : Monitor reaction progress via TLC (R ~0.5 in hexane:EtOAc 3:1) and adjust parameters iteratively .

Advanced: What computational methods are suitable for predicting substituent effects on reactivity?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for the 3-chloro-4-methoxyphenyl group .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability .

Application : Identify steric hindrance from the methyl group at C3 and its impact on nitrile group reactivity .

Basic: How to assess the purity and polymorphism of this compound?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98%) .

- Melting Point Analysis : Compare observed m.p. (e.g., 150–152°C) with literature to detect polymorphs .

- DSC/TGA : Evaluate thermal stability and decomposition profiles .

Advanced: How do electron-withdrawing substituents (e.g., Cl, CN) influence the compound’s stability?

Answer:

- Electronic Effects : The chloro and nitrile groups reduce electron density on the pyrazole ring, increasing resistance to electrophilic attacks but enhancing susceptibility to nucleophilic substitution at C4 .

- Experimental Validation : Perform stability studies under acidic/basic conditions (pH 2–12) and monitor degradation via LC-MS .

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected 1^11H NMR shifts)?

Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

- Isotopic Labeling : Use N-labeled analogs to assign ambiguous signals .

- Cross-Validation : Compare with analogous compounds (e.g., 5-Amino-1-(2,6-dichlorophenyl) derivatives) to isolate substituent-specific effects .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation/hydrolysis .

- Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation .

Advanced: How to design bioactivity assays targeting enzyme inhibition?

Answer:

- Target Selection : Focus on kinases or phosphatases due to the pyrazole scaffold’s affinity for ATP-binding pockets .

- Assay Protocol :

- In Vitro Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) at 10–100 μM compound concentrations .

- Cellular Uptake : Measure IC in relevant cell lines (e.g., HeLa) with cytotoxicity controls .

Data Interpretation : Correlate substituent effects (e.g., methoxy vs. chloro) with activity trends .

Advanced: What strategies resolve ambiguous crystal packing in X-ray studies?

Answer:

- High-Resolution Data : Collect datasets at 90 K to minimize thermal motion artifacts .

- Twinned Crystals : Apply SHELX or OLEX2 to deconvolute overlapping reflections .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between NH and nitrile) to validate packing models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.